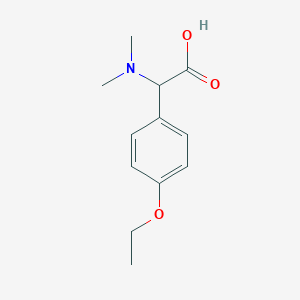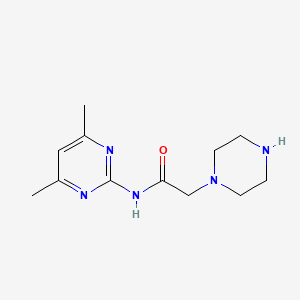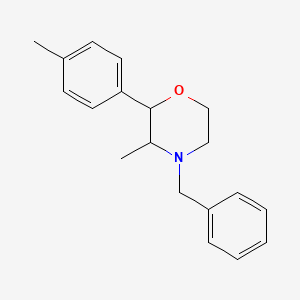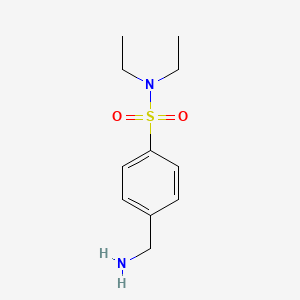
2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a dimethylamino group and an ethoxyphenyl group attached to the acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-ethoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The reaction between 4-ethoxybenzaldehyde and dimethylamine in the presence of a suitable catalyst forms an intermediate compound.
Acetic Acid Addition: The intermediate is then reacted with acetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylamino or ethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with enzymes or receptors, while the ethoxyphenyl group may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Lacks the ethoxy group, which may affect its properties.
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
Uniqueness
2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid is unique due to the presence of both dimethylamino and ethoxyphenyl groups, which confer specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-(dimethylamino)-2-(4-ethoxyphenyl)acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-4-16-10-7-5-9(6-8-10)11(12(14)15)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15) |
Clave InChI |
MIYRWVQNBMODGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)

![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)



![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)


